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molecular formula C31H38N6O2 B607758 GSK126 CAS No. 1346574-57-9

GSK126

Cat. No. B607758
M. Wt: 526.7 g/mol
InChI Key: FKSFKBQGSFSOSM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536179B2

Procedure details

Added sequentially to a reaction vial were 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide (0.15 g, 0.338 mmol), 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (0.127 g, 0.439 mmol), and potassium phosphate (tribasic) (0.287 g, 1.350 mmol), followed by 1,4-Dioxane (3 mL) and water (0.75 mL). The suspension was stirred under N2 degassing for 10 min., and then added PdCl2(dppf)-CH2Cl2 adduct (0.028 g, 0.034 mmol). The reaction vial was sealed, placed into a heat block at 95° C., and stirred for 1.5 h. The contents were removed from heating and allowed to cool to room temperature. The aq layer was removed from bottom of the reaction vial via pipette. The reaction mixture was diluted into EtOAc (20 mL) followed by addition of 0.2 g each of Thiol-3 silicycle resin and silica gel. The volatiles were removed in vacuo and the residue dried on hi-vac for 1 h. The contents were purified by silica gel chromatography (dry loaded, eluent:A:Dichloromethane, B: 10% (2M Ammonia in Methanol) in Chloroform, Gradient B: 8-95%). The obtained solid was concentrated from TBME and dried in vacuum oven at 45° C. for 18 h. The product was collected as 129 mg (70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.73 (t, J=7.33 Hz, 3H), 1.40 (d, J=6.57 Hz, 3H), 1.80 (dq, J=10.07, 7.08 Hz, 2H), 2.11 (s, 3H), 2.14-2.19 (m, 3H), 2.24 (s, 3H), 2.76-2.85 (m, 4H), 3.41-3.49 (m, 4H), 4.35 (d, J=5.05 Hz, 2H), 4.54-4.67 (m, 1H), 5.87 (s, 1H), 6.88 (d, J=8.84 Hz, 1H), 7.17 (d, J=1.26 Hz, 1H), 7.26 (s, 1H), 7.73 (d, J=1.26 Hz, 1H), 7.91 (dd, J=8.84, 2.53 Hz, 1H), 8.16 (t, J=5.05 Hz, 1H), 8.50 (d, J=2.53 Hz, 1H), 11.48 (br. s., 1H); LCMS MH+=527.3.
Quantity
0.127 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.287 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Thiol-3
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
0.028 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]2[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=2[CH3:26])=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.CC1(C)C(C)(C)OB([C:37]2[CH:38]=[CH:39][C:40]([N:43]3[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]3)=[N:41][CH:42]=2)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CCOC(C)=O.O>[CH:11]([N:8]1[C:9]2[CH:10]=[C:2]([C:37]3[CH:42]=[N:41][C:40]([N:43]4[CH2:44][CH2:45][NH:46][CH2:47][CH2:48]4)=[CH:39][CH:38]=3)[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]3[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=3[CH3:26])=[O:17])[C:5]=2[C:6]([CH3:15])=[CH:7]1)([CH2:13][CH3:14])[CH3:12] |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)NCC=1C(NC(=CC1C)C)=O
Step Two
Name
Quantity
0.127 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCNCC1)C
Step Three
Name
potassium phosphate
Quantity
0.287 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Thiol-3
Quantity
0.2 g
Type
reactant
Smiles
Step Six
Name
Quantity
0.028 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
0.75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred under N2 degassing for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added sequentially to a reaction
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was sealed
CUSTOM
Type
CUSTOM
Details
placed into a heat block at 95° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The contents were removed
TEMPERATURE
Type
TEMPERATURE
Details
from heating
CUSTOM
Type
CUSTOM
Details
The aq layer was removed from
CUSTOM
Type
CUSTOM
Details
bottom of the reaction vial via pipette
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue dried on hi-vac for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The contents were purified by silica gel chromatography (
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solid was concentrated from TBME
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 45° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The product was collected as 129 mg (70%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(CC)N1C=C(C=2C(=CC(=CC12)C=1C=NC(=CC1)N1CCNCC1)C(=O)NCC=1C(NC(=CC1C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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